Cas no 13648-01-6 (1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol)

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol structure
13648-01-6 structure
Product Name:1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
CAS-nummer:13648-01-6
MF:C21H29NO2
MW:327.460466146469
CID:1246926
PubChem ID:11954115
Update Time:2025-04-20

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
    • 17-methyl-androst-4-eno[2,3-d]isoxazol-17β-ol
    • UNII-N3747FPO44
    • N3747FPO44
    • 17-Methylandrosta-2,4-dieno[2,3-d]isoxazol-17beta-ol
    • 1H-CYCLOPENTA(7,8)PHENANTHRO(3,2-D)ISOXAZOL-1.BETA.-OL, 2,3,3A.ALPHA.,3B.BETA.,4,5,10,10A,10B.ALPHA.,11,12,12A-DODECAHYDRO-1,10A.BETA.,12A.BETA.-TRIMETHYL-
    • 17-METHYL-ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17-OL, (17.BETA.)-
    • CHEBI:79695
    • 13648-01-6
    • ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17.BETA.-OL, 17-METHYL-
    • NSC 43192
    • Q27148825
    • ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17-OL, 17-METHYL-, (17.BETA.)-
    • 17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
    • (17beta)-17-methyl-androsta-2,4-dieno(2,3-D)isoxazol-17-ol
    • 1H-CYCLOPENTA(7,8)PHENANTHRO(3,2-D)ISOXAZOL-1-OL, 2,3,3A,3B,4,5,10,10A,10B,11,12,12A-DODECAHYDRO-1,10A,12A-TRIMETHYL-
    • (1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
    • NSC-43192
    • Inchi: 1S/C21H29NO2/c1-19-11-13-12-22-24-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h10,12,15-17,23H,4-9,11H2,1-3H3/t15-,16+,17+,19+,20+,21+/m1/s1
    • InChI-sleutel: NYIRPOUXYQWAQW-OBQKJFGGSA-N
    • LACHT: O[C@@]1(C)CC[C@H]2[C@@H]3CCC4=CC5=C(C=NO5)C[C@]4(C)[C@H]3CC[C@@]21C

Berekende eigenschappen

  • Exacte massa: 327.21997
  • Monoisotopische massa: 327.219829168g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 0
  • Complexiteit: 588
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 46.3Ų

Experimentele eigenschappen

  • PSA: 46.26
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.